N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)thiophene-2-carboxamide
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Overview
Description
N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)thiophene-2-carboxamide is a synthetic organic compound that features a thiophene ring substituted with a carboxamide group The compound also includes a tetrahydrofuran-2-ylmethyl group and a 3,4,5-trimethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Thiophene-2-carboxamide Core: This can be achieved by reacting thiophene-2-carboxylic acid with an amine under dehydrating conditions to form the carboxamide.
Introduction of the Tetrahydrofuran-2-ylmethyl Group: This step involves the alkylation of the amide nitrogen with tetrahydrofuran-2-ylmethyl chloride in the presence of a base.
Attachment of the 3,4,5-Trimethoxybenzyl Group: The final step includes the reaction of the intermediate with 3,4,5-trimethoxybenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalability.
Chemical Reactions Analysis
Types of Reactions
N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups on the benzyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Thiophene-2-carboxamide oxide derivatives.
Reduction: N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)thiophene-2-amine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit bioactivity, making them candidates for drug discovery and development. The presence of the trimethoxybenzyl group suggests potential interactions with biological targets.
Medicine
Potential medicinal applications include the development of new therapeutic agents. The compound’s structure may allow it to interact with specific enzymes or receptors, leading to pharmacological effects.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)thiophene-2-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trimethoxybenzyl group could facilitate binding to hydrophobic pockets, while the thiophene ring might engage in π-π interactions.
Comparison with Similar Compounds
Similar Compounds
N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide: Similar structure but with a phenyl group instead of a benzyl group.
N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)thiophene-2-carboxamide is unique due to the combination of the tetrahydrofuran-2-ylmethyl group and the 3,4,5-trimethoxybenzyl group attached to the thiophene-2-carboxamide core. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H25NO5S |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-(oxolan-2-ylmethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H25NO5S/c1-23-16-10-14(11-17(24-2)19(16)25-3)12-21(13-15-6-4-8-26-15)20(22)18-7-5-9-27-18/h5,7,9-11,15H,4,6,8,12-13H2,1-3H3 |
InChI Key |
SMIGLUDCQVZSNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN(CC2CCCO2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
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